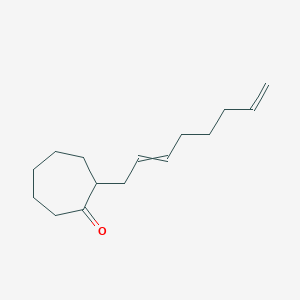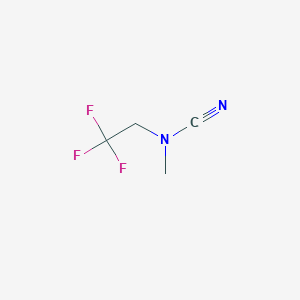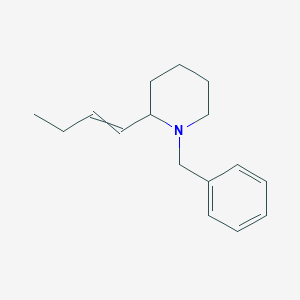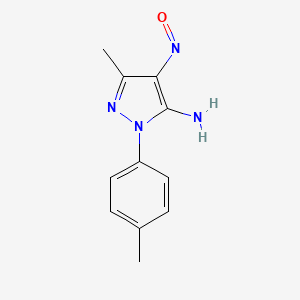
3-methyl-1-(4-methylphenyl)-4-nitroso-1H-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-1-(4-methylphenyl)-4-nitroso-1H-pyrazol-5-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their therapeutic potential . This compound, with its unique structural features, has garnered interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-(4-methylphenyl)-4-nitroso-1H-pyrazol-5-amine typically involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes in the presence of a catalyst such as sodium acetate at room temperature . The reaction conditions are mild, and the products are usually isolated by simple filtration.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
化学反応の分析
Types of Reactions
3-methyl-1-(4-methylphenyl)-4-nitroso-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction may produce amine derivatives.
科学的研究の応用
3-methyl-1-(4-methylphenyl)-4-nitroso-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-methyl-1-(4-methylphenyl)-4-nitroso-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
類似化合物との比較
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole ring structure and have been studied for their biomedical applications.
Thiazoles: Another class of heterocyclic compounds with diverse biological activities.
Uniqueness
3-methyl-1-(4-methylphenyl)-4-nitroso-1H-pyrazol-5-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its nitroso group, in particular, may contribute to its unique reactivity and potential therapeutic applications.
特性
CAS番号 |
90094-70-5 |
|---|---|
分子式 |
C11H12N4O |
分子量 |
216.24 g/mol |
IUPAC名 |
5-methyl-2-(4-methylphenyl)-4-nitrosopyrazol-3-amine |
InChI |
InChI=1S/C11H12N4O/c1-7-3-5-9(6-4-7)15-11(12)10(14-16)8(2)13-15/h3-6H,12H2,1-2H3 |
InChIキー |
BMWJVLYEKYTLPK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N2C(=C(C(=N2)C)N=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


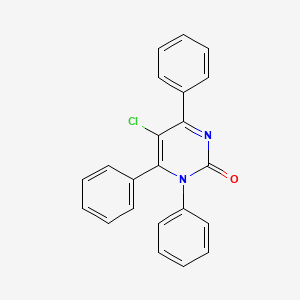

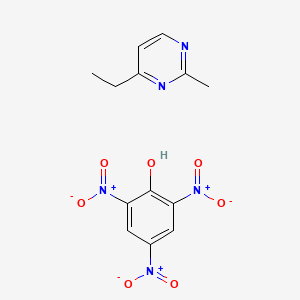
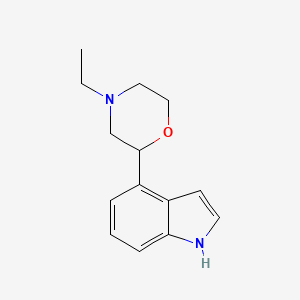
![Diethyl [2-phenyl-1-(trimethylsilyl)ethyl]phosphonate](/img/structure/B14389576.png)
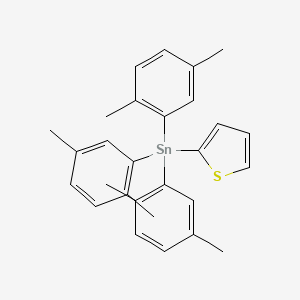
![N-{4-[2-(4-Methyl-2,6-dioxopiperidin-1-yl)ethoxy]phenyl}acetamide](/img/structure/B14389587.png)
![8-(N-Ethoxypentanimidoyl)-4-methyl-2-thiaspiro[4.5]decane-7,9-dione](/img/structure/B14389595.png)
![4-{[(2,3-Dihydro-1H-indol-1-yl)imino]methyl}-N,N-diphenylaniline](/img/structure/B14389602.png)
![O-{2-[1-(Triphenylmethyl)-1H-imidazol-4-yl]ethyl}hydroxylamine](/img/structure/B14389605.png)
![1-[2-(4-Bromobenzene-1-sulfonyl)ethyl]-2-methyl-4-nitro-1H-imidazole](/img/structure/B14389612.png)
